molecular formula C16H15NO3 B8600778 N-Hydroxy-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide CAS No. 106328-06-7

N-Hydroxy-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide

Cat. No. B8600778
M. Wt: 269.29 g/mol
InChI Key: GGAULBXDPJPVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04738986

Procedure details

Methyl chloroformate (2.6 ml) was added dropwise to a solution of m-phenoxycinnamic acid (8 g) and triethylamine (18.5 g) in tetrahydrofuran (60 ml) at 0°. A solution of N-methylhydroxylamine hydrochloride (5.6 g) in water (5 ml) was added, and the mixture was stirred for 2 hours. Isolation with ethyl acetate afforded 3-phenoxy-N-methylcinnamohydroxamic acid (ca 4.3 g), m.pt. 124°-125° [from ethyl acetate/light petroleum (b.pt. 60°-80° C.)]. The m-Phenoxycinnamic acid used as starting material was prepared by condensation of m-phenoxybenzaldehyde with malonic acid in the presence of piperidine and pyridine.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ethyl acetate light petroleum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC(OC)=O.[O:6]([C:13]1[CH:14]=[C:15]([CH:21]=[CH:22][CH:23]=1)[CH:16]=[CH:17][C:18](O)=[O:19])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(N(CC)CC)C.Cl.[CH3:32][NH:33][OH:34]>O1CCCC1.O.C(OCC)(=O)C>[O:6]([C:13]1[CH:14]=[C:15]([CH:21]=[CH:22][CH:23]=1)[CH:16]=[CH:17][C:18]([N:33]([CH3:32])[OH:34])=[O:19])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.6 mL
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
8 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC(=O)O)C=CC1
Name
Quantity
18.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
Cl.CNO
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
ethyl acetate light petroleum
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC(=O)N(O)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.